N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methoxybenzamide
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Overview
Description
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a methoxybenzamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Ethyl Linker: The ethyl linker is attached through an alkylation reaction.
Formation of the Methoxybenzamide Moiety: The final step involves the formation of the methoxybenzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the thiazole ring can lead to sulfoxides or sulfones.
Reduction: Reduction of the benzamide moiety can yield amines.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Biochemistry: It is used in studies to understand its mechanism of action and metabolic pathways.
Industrial Applications: The compound can be used in the development of new materials or as a precursor in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The thiazole ring and chlorophenyl group are crucial for binding to these targets, which may include enzymes or receptors involved in various biological pathways. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: This compound is a high-affinity and selective dopamine D4 receptor ligand.
N-(2-(4-Chlorophenyl)ethyl)-4-methoxybenzamide: Another compound with a similar structure but different biological activity.
Uniqueness
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this structural feature.
Properties
Molecular Formula |
C20H19ClN2O2S |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H19ClN2O2S/c1-13-18(26-20(23-13)15-3-7-16(21)8-4-15)11-12-22-19(24)14-5-9-17(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,22,24) |
InChI Key |
CWUVLPJCLNKKEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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